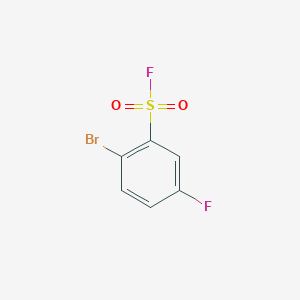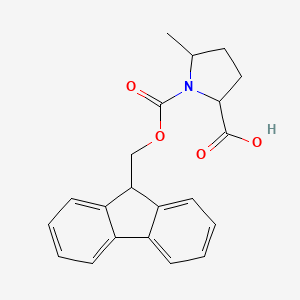![molecular formula C22H23NO4 B15128819 2-Cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15128819.png)
2-Cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic organic compound with the molecular formula C₂₂H₂₃NO₄. It is characterized by the presence of a cyclobutyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 2-Cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutyl group: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Fmoc group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Coupling with propanoic acid: The final step involves coupling the cyclobutyl and Fmoc-protected amine with propanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesizers for large-scale production.
Analyse Chemischer Reaktionen
2-Cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the compound into alcohols or amines.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-Cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural features.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid depends on its specific application. In peptide synthesis, for example, the Fmoc group serves as a protecting group for amines, preventing unwanted reactions during the synthesis process. The cyclobutyl group can influence the compound’s reactivity and stability, while the propanoic acid moiety can participate in various coupling reactions.
Vergleich Mit ähnlichen Verbindungen
2-Cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can be compared with other Fmoc-protected amino acids and derivatives:
Fmoc-Gly-OH: Fmoc-protected glycine, which lacks the cyclobutyl group and has different reactivity and applications.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a tert-butoxycarbonyl (Boc) protecting group, used in peptide synthesis.
Fmoc-Ala-OH: Fmoc-protected alanine, another common building block in peptide synthesis.
The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct steric and electronic properties, making it valuable for specific synthetic applications.
Eigenschaften
Molekularformel |
C22H23NO4 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H23NO4/c1-22(20(24)25,14-7-6-8-14)23-21(26)27-13-19-17-11-4-2-9-15(17)16-10-3-5-12-18(16)19/h2-5,9-12,14,19H,6-8,13H2,1H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
HLQRMGAZRYUSQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


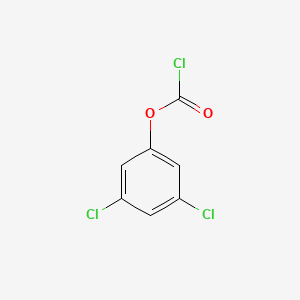
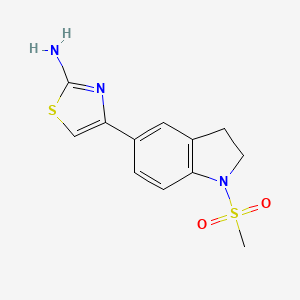

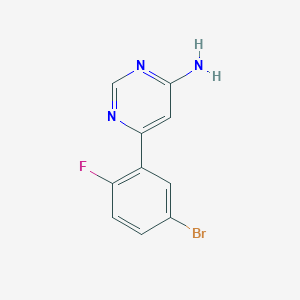

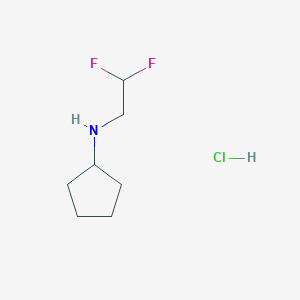
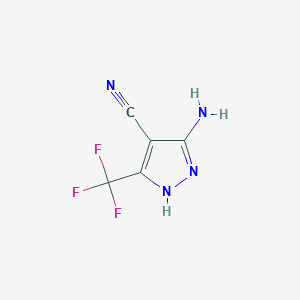
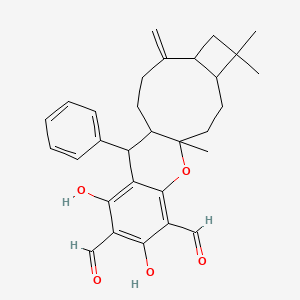
![Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B15128786.png)

![rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B15128806.png)
![5-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate](/img/structure/B15128813.png)
